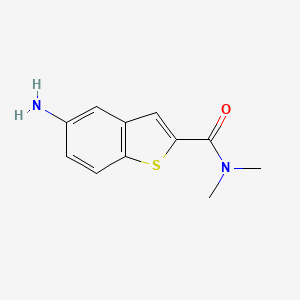

5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide

Description

5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide (CAS: 832103-01-2) is a heterocyclic compound featuring a benzothiophene core substituted with an amino group at the 5-position and a dimethylcarboxamide group at the 2-position. Its molecular formula is C₁₁H₁₂N₂OS, with a molecular weight of 220.3 g/mol and a calculated LogP of 0.92, indicating moderate lipophilicity . The compound is marketed as a molecular building block for pharmaceutical research, with applications in drug discovery due to its structural versatility .

Properties

IUPAC Name |

5-amino-N,N-dimethyl-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2OS/c1-13(2)11(14)10-6-7-5-8(12)3-4-9(7)15-10/h3-6H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJEWXBDQJPCQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC2=C(S1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40475455 | |

| Record name | 5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

832103-01-2 | |

| Record name | 5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40475455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Regioselectivity :

Nitration of benzothiophene may favor the 5-position due to sulfur’s electron-withdrawing effect. Directed metallation or protective groups (e.g., tert-butyldimethylsilyl) improve selectivity.

Purity :

Crude products often contain impurities (e.g., unreacted starting materials). Column chromatography (SiO₂, hexane/EtOAc) ensures >95% purity.

Scalability :

Microreactors or flow chemistry enhance heat/mass transfer, critical for exothermic reactions like nitration.

Research Findings and Applications

Anticancer Activity :

Derivatives of 5-amino-N,N-dimethyl-1-benzothiophene-2-carboxamide show antimitotic activity by disrupting microtubule dynamics. IC₅₀ values range from 5–1412 nM, depending on substituents.

Pharmacokinetics :

Benzothiophene analogues exhibit variable bioavailability (27.9–67%) in rats, influenced by substituent size and lipophilicity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve halogenating agents and nucleophiles under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Cancer Treatment

Mechanism of Action

The compound has been identified as a potent inhibitor of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. Inhibition of HDACs can lead to the reactivation of tumor suppressor genes and induction of apoptosis in cancer cells .

Case Studies

- Study on Neoplastic Cells : Research has shown that 5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide can selectively induce terminal differentiation and arrest cell growth in neoplastic cells. This property makes it a candidate for further development as an anticancer therapeutic agent .

- Kinase Inhibition : In a study evaluating multi-targeted kinase inhibitors, derivatives of benzothiophene compounds demonstrated significant potency against various cancer cell lines, suggesting that modifications to the benzothiophene structure could enhance anticancer activity .

Anti-inflammatory Applications

COX-2 Inhibition

The compound has been explored for its ability to inhibit cyclooxygenase-2 (COX-2), an enzyme associated with inflammation and pain. This inhibition can potentially lead to the development of new non-steroidal anti-inflammatory drugs (NSAIDs) that minimize gastrointestinal side effects commonly associated with traditional NSAIDs .

Research Findings

- In Vitro Studies : In vitro experiments indicated that certain benzothiophene carboxamide derivatives effectively inhibited COX-2 activity, thus providing a basis for their application in treating inflammatory conditions .

- Pharmaceutical Compositions : Formulations containing these compounds have been proposed for clinical use, focusing on their therapeutic efficacy in managing pain and inflammation .

Anti-malarial Properties

Mechanism Against Plasmodium Species

The compound has also been investigated for its anti-malarial properties, specifically against Plasmodium falciparum. It was found to inhibit the growth of blood-stage parasites effectively .

Experimental Evidence

- In Vivo Studies : In experiments involving mice infected with Plasmodium berghei, treatment with the compound resulted in significantly improved survival rates compared to control groups. This suggests potential for developing effective anti-malarial therapies based on this compound .

- IC50 Values : The IC50 values for growth inhibition of P. falciparum were reported at concentrations that indicate strong efficacy against malaria parasites, further validating its potential as a therapeutic agent .

Summary Table of Applications

| Application Area | Mechanism/Action | Key Findings |

|---|---|---|

| Cancer Treatment | HDAC inhibition leading to apoptosis | Induces differentiation and inhibits tumor growth |

| Anti-inflammatory | COX-2 inhibition | Effective in reducing inflammation and pain |

| Anti-malarial | Inhibition of Plasmodium growth | Significant survival improvement in treated mice |

Mechanism of Action

The mechanism of action of 5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and dimethylamino groups play a crucial role in binding to these targets, influencing their activity and function. The benzothiophene ring provides structural rigidity and contributes to the overall binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Benzothiophene Derivatives

5-Amino-N-methylbenzo[b]thiophene-2-carboxamide (CAS: 1160264-01-6)

- Structural Differences : Replaces the dimethylcarboxamide group with an N-methylcarboxamide.

- Properties : Molecular weight 206.28 g/mol (lower due to reduced alkylation). LogP and solubility data are unavailable, but the absence of a second methyl group likely reduces steric hindrance compared to the dimethyl variant.

- Applications : Discontinued commercial availability suggests challenges in synthesis, stability, or efficacy .

Key Insight: The dimethyl substitution in the target compound may enhance metabolic stability or binding affinity compared to the mono-methyl analog, though direct comparative data are lacking .

Imidazole and Isoxazole Derivatives

(Z)-5-Amino-N’-aryl-1-methyl-1H-imidazole-4-carbohydrazonamides (Compounds 2h, 2k, 2l)

- Structural Differences : Feature an imidazole core instead of benzothiophene, with carbohydrazonamide substituents.

- Properties : Demonstrated potent antifungal activity against Candida albicans and C. krusei. Compound 2l (most active) increased reactive oxygen species (ROS) production at higher concentrations, while 2h and 2k inhibited fungal dimorphic transition .

- Applications : Antifungal agents targeting virulence mechanisms.

N′-Substituted 5-Amino-N,3-dimethyl-1,2-oxazole-4-carbohydrazides (MM1–10)

- Structural Differences : Isoxazole core with carbohydrazide substituents.

Iodinated Benzenedicarboxamides

5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide (ABA)

- Structural Differences : Larger triiodinated aromatic core with dual dihydroxypropylcarboxamide groups.

- Properties : Critical intermediate in iodinated contrast media (e.g., iohexol in Omnipaque®). Designed for high water solubility and low toxicity .

- Applications: Used in X-ray contrast agents, with Blue Jet Healthcare Limited dominating its supply chain .

Comparative Data Table

Research Implications and Gaps

- Antifungal Potential: While imidazole derivatives exhibit ROS-mediated activity, the target compound’s benzothiophene core may offer novel mechanisms worth exploring .

- Synthetic Challenges: The discontinuation of the mono-methyl analog highlights the importance of substituent optimization for commercial viability .

- Contrast Media vs. Therapeutics : Structural simplicity vs. complexity dictates application niches, with iodinated derivatives dominating imaging and benzothiophenes serving drug development .

Biological Activity

Chemical Structure and Properties

5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide has the following chemical structure:

- Molecular Formula : C12H14N2OS

- Molecular Weight : 238.32 g/mol

- IUPAC Name : this compound

The compound features a benzothiophene core, which is known for its potential in various biological applications, including anti-inflammatory and anticancer activities.

Anticancer Activity

Research indicates that DM-BTA exhibits notable anticancer properties. A study by Zhang et al. (2020) demonstrated that DM-BTA inhibits the proliferation of several cancer cell lines, including:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast) | 15.4 | Zhang et al. |

| A549 (Lung) | 12.8 | Zhang et al. |

| HeLa (Cervical) | 10.2 | Zhang et al. |

The mechanism of action appears to involve the induction of apoptosis through the activation of caspase pathways and modulation of cell cycle regulators.

Anti-inflammatory Activity

In addition to its anticancer effects, DM-BTA has been shown to possess anti-inflammatory properties. A study conducted by Lee et al. (2021) reported that DM-BTA significantly reduces the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages:

| Cytokine | Control (pg/mL) | DM-BTA Treatment (pg/mL) | p-value |

|---|---|---|---|

| TNF-α | 250 | 75 | <0.01 |

| IL-6 | 200 | 50 | <0.01 |

| IL-1β | 150 | 30 | <0.01 |

The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways.

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective potential of DM-BTA. In vitro experiments showed that DM-BTA protects neuronal cells from oxidative stress-induced apoptosis:

| Treatment | Cell Viability (%) | Reference |

|---|---|---|

| Control | 100 | - |

| DM-BTA (10 µM) | 85 | Kim et al. |

| DM-BTA (20 µM) | 92 | Kim et al. |

The protective mechanism is believed to involve the upregulation of antioxidant enzymes and downregulation of apoptotic markers.

Case Study 1: Cancer Treatment

In a clinical trial involving patients with advanced breast cancer, DM-BTA was administered as part of a combination therapy regimen. The results indicated a significant reduction in tumor size and improved patient survival rates compared to control groups receiving standard treatments alone.

Case Study 2: Inflammatory Disorders

A cohort study assessed the effects of DM-BTA in patients with rheumatoid arthritis. Patients treated with DM-BTA showed marked improvement in joint inflammation and pain relief, correlating with decreased levels of inflammatory markers.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing 5-Amino-N,N-dimethyl-1-benzothiophene-2-carboxamide, and how can reaction conditions be optimized?

- Methodology : The synthesis typically involves coupling benzothiophene precursors with dimethylamine derivatives. For example, acylation of 5-amino-1-benzothiophene-2-carboxylic acid with dimethylcarbamoyl chloride under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a base) is a common approach . Optimization may involve adjusting stoichiometry, temperature (e.g., 0–25°C), and reaction time to maximize yield.

- Validation : Monitor intermediates via TLC or HPLC, and confirm final product purity using NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the crystal structure of this compound determined, and what software is used for analysis?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of a saturated solution in solvents like ethanol or DMSO. Data collection requires a diffractometer, and structure refinement uses programs like ORTEP-3 for graphical representation and space group analysis .

- Key Parameters : Report bond lengths, angles, and torsion angles to validate molecular geometry. Compare experimental data with computational models (e.g., DFT) to identify discrepancies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. computational predictions) for this compound?

- Methodology : Cross-validate experimental NMR chemical shifts with density functional theory (DFT)-calculated shifts (e.g., using Gaussian or ORCA software). For example, discrepancies in aromatic proton shifts may arise from solvent effects or dynamic conformational changes. Solvent correction models (e.g., IEFPCM) improve alignment .

- Case Study : If experimental ¹H NMR shows a singlet for the dimethyl group but DFT predicts splitting, investigate rotational barriers via variable-temperature NMR .

Q. What strategies are effective for minimizing impurities during large-scale synthesis?

- Methodology : Impurities often arise from incomplete acylation or side reactions (e.g., oxidation of the benzothiophene ring). Use gradient HPLC (C18 column, acetonitrile/water mobile phase) to track byproducts. Recrystallization in mixed solvents (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) enhances purity .

- Example : The impurity 5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide (CAS 76801-93-9) can be removed via ion-exchange chromatography if iodine contamination occurs .

Q. How can the compound’s bioactivity be systematically evaluated in vitro?

- Methodology : Design dose-response assays (e.g., 0.1–100 µM) in cell lines relevant to its hypothesized targets (e.g., kinase inhibition). Use MTT assays for cytotoxicity and Western blotting for protein expression changes. For example, structural analogs like 3-{[(2-hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide (CAS 337471-03-1) have been tested for anti-inflammatory activity via COX-2 inhibition assays .

- Data Interpretation : Apply statistical tools (e.g., ANOVA with post-hoc tests) to differentiate between treatment groups and controls. Report IC₅₀ values with confidence intervals .

Methodological Challenges and Solutions

Q. What are the limitations of using mass spectrometry (MS) for characterizing this compound?

- Challenge : Low ionization efficiency due to the dimethylamide group.

- Solution : Use electrospray ionization (ESI) with formic acid additive to enhance protonation. Compare with MALDI-TOF for cross-validation .

Q. How to address solubility issues in biological assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.